1-Methoxy-1,3-butadiene

Diels–Alder Cycloaddition Reaction Mechanism Stereochemistry

1-Methoxy-1,3-butadiene (CAS 3036-66-6) is a conjugated dienyl ether of the formula C₅H₈O, typically supplied as a colorless liquid with a boiling point of 91 °C and a density of 0.83 g/mL at 25 °C. The compound exists as E/Z isomers, both of which adopt predominantly the planar s‑trans conformation in solution.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 3036-66-6
Cat. No. B1596040
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Technical Parameters


Basic Identity
Product Name1-Methoxy-1,3-butadiene
CAS3036-66-6
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCOC=CC=C
InChIInChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3/b5-4+
InChIKeyKOCUMXQOUWPSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-1,3-butadiene (CAS 3036-66-6) – Physicochemical Baseline for Procurement and Analytical Verification


1-Methoxy-1,3-butadiene (CAS 3036-66-6) is a conjugated dienyl ether of the formula C₅H₈O, typically supplied as a colorless liquid with a boiling point of 91 °C and a density of 0.83 g/mL at 25 °C . The compound exists as E/Z isomers, both of which adopt predominantly the planar s‑trans conformation in solution [1]. As a 1‑alkoxy‑1,3‑butadiene, it serves as an electron‑rich diene in [4+2] cycloadditions while also undergoing acid‑catalyzed hydrolysis and cationic polymerization .

Why 1-Methoxy-1,3-butadiene Cannot Be Replaced by Other Methoxybutadiene Isomers or Alkyl Vinyl Ethers in Critical Applications


Although several methoxybutadiene regioisomers and alkyl vinyl ethers share the C₅H₈O molecular formula, their chemical behavior differs dramatically. 1‑Methoxy‑1,3‑butadiene is uniquely balanced as an electron‑rich conjugated diene that undergoes concerted Diels–Alder cycloadditions even with highly electrophilic dienophiles, whereas 1,1‑dimethoxy‑1,3‑butadiene reacts only via a zwitterionic pathway [1]. Compared with its monoenyl analog methyl vinyl ether, 1‑methoxy‑1,3‑butadiene exhibits markedly reduced acid‑catalyzed hydrolysis reactivity—the hydronium‑ion catalytic coefficient is 8.3‑fold lower for the trans isomer and 160‑fold lower for the cis isomer [2]. Furthermore, 2‑methoxy‑1,3‑butadiene (CAS 3588‑30‑5) possesses a fundamentally different substitution pattern that alters its diene electronics and polymerizability [3]. These differences mean that procurement of the correct isomer (1‑methoxy‑1,3‑butadiene) is essential for reproducible Diels–Alder selectivity, controlled polymerization, and predictable hydrolysis behavior.

Quantitative Differentiation of 1-Methoxy-1,3-butadiene: Comparator Evidence for Scientific Selection


Concerted Diels–Alder Mechanism vs. Zwitterionic Pathway: Comparison with 1,1-Dimethoxy-1,3-butadiene

1‑Methoxy‑1,3‑butadiene undergoes concerted [4+2] cycloadditions even with the most electron‑deficient dienophiles (e.g., dimethyl dicyanofumarate, dimethyl dicyanomaleate), as demonstrated by stereochemical retention studies [1]. In contrast, 1,1‑dimethoxy‑1,3‑butadiene reacts only with dienophiles capable of generating zwitterionic intermediates under the same conditions (dilute solutions, ≤60 °C) [1]. For the zwitterionic decay of the 1,1‑dimethoxy derivative with tetracyanoethene, activation parameters were determined via stopped‑flow: Eₐ = 14.8 ± 0.2 kcal mol⁻¹, log A = 11.9 ± 0.1, ΔH = 10.8 ± 0.1 kcal mol⁻¹, ΔS = −6.2 ± 0.1 cal mol⁻¹ K⁻¹, ΔG = 11.40 ± 0.03 kcal mol⁻¹ [1]. 1‑Methoxy‑1,3‑butadiene shows no detectable zwitterionic intermediate, confirming a purely concerted pathway.

Diels–Alder Cycloaddition Reaction Mechanism Stereochemistry

Acid‑Catalyzed Hydrolysis Rate Reduction Relative to Methyl Vinyl Ether

The hydrolysis of 1‑methoxy‑1,3‑butadiene in aqueous solution proceeds via hydron transfer to the δ‑carbon, yielding crotonaldehyde as the sole aldehyde product [1]. Direct comparison with methyl vinyl ether reveals that introduction of the second double bond drastically reduces reactivity: the hydronium‑ion catalytic coefficient is reduced by a factor of 8.3 for the trans‑1‑methoxy‑1,3‑butadiene isomer and by a factor of 160 for the cis isomer [1]. The Brønsted α value for general acid catalysis of the trans isomer is 0.59 [1].

Hydrolysis Kinetics Stability Vinyl Ethers

Controlled Cationic Polymerization with Tunable Microstructure vs. Uncontrolled Crosslinking

Controlled cationic polymerization of trans‑1‑methoxy‑1,3‑butadiene was achieved using SnCl₄ or GaCl₃ as Lewis acid catalysts with HCl as protonogen and a weak Lewis base additive [1]. Under these conditions, the number‑average molecular weight (Mₙ) increased linearly with monomer conversion along the theoretical line, indicating negligible intermolecular crosslinking [1]. In the absence of this controlled initiation system, 1‑methoxy‑1,3‑butadiene undergoes spontaneous copolymerization with electrophilic olefins even at 25 °C, producing alternating copolymers alongside Diels–Alder cycloadducts [2]. The use of tetrahydrofuran as the weak Lewis base additive yields the highest 4,1/4,3‑structure ratio of 96/4 [1].

Cationic Polymerization Microstructure Control Lewis Base Additives

Regioselectivity in Diels–Alder Cycloaddition with Acrolein: Ortho vs. Meta Product Preference

Reaction of 1‑methoxy‑1,3‑butadiene with acrolein yields predominantly the ortho cycloadduct rather than the meta product [1]. DFT calculations at the ωB97X‑D/6‑311++G(d,p) level using a polarizable continuum model have quantified the thermodynamic and kinetic parameters governing this regioselectivity [2]. Hückel molecular orbital (HMO) and frontier molecular orbital (FMO) analyses further confirm that the ortho preference arises from favorable secondary orbital interactions between the methoxy group and the aldehyde carbonyl [2]. In contrast, 2‑methoxy‑1,3‑butadiene would be expected to exhibit a different regiochemical outcome due to altered frontier orbital coefficients at the diene termini [3].

Regioselectivity Diels–Alder Computational Chemistry

Dual Reactivity: Competing Diels–Alder Cycloaddition and Spontaneous Copolymerization with Electrophilic Olefins

At 25 °C, 1‑methoxy‑1,3‑butadiene (MBD) reacts concurrently via two pathways with electrophilic olefins: concerted Diels–Alder cycloaddition (from the s‑cis conformation) and spontaneous alternating copolymerization (initiated by a 2‑hexene‑1,6‑diyl diradical from the s‑trans conformation) [1]. The ratio of cycloadduct to copolymer depends strongly on the electrophilicity of the olefin. With fumaronitrile, high‑molecular‑weight alternating copolymers and cycloadduct mixtures are obtained even in dilute solution; with maleic anhydride in bulk, a mixture of cycloadducts and low‑molecular‑weight copolymers forms, whereas in solution only cycloadducts result; with less electrophilic acrylonitrile, no reaction occurs at room temperature, and oligomers form only at 70 °C [1]. 1,1‑Dimethoxy‑1,3‑butadiene does not exhibit this spontaneous copolymerization behavior, reacting only with dienophiles capable of zwitterion formation [2].

Copolymerization Diels–Alder Competition Electrophilic Olefins

Validated Application Scenarios for 1-Methoxy-1,3-butadiene Based on Quantitative Differentiation


Stereospecific Diels–Alder Cycloadditions Requiring Predictable Concerted Mechanism

For asymmetric synthesis or natural product construction where retention of stereochemistry is critical, 1‑methoxy‑1,3‑butadiene is the preferred diene. Unlike 1,1‑dimethoxy‑1,3‑butadiene, which proceeds through a zwitterionic intermediate, 1‑methoxy‑1,3‑butadiene undergoes purely concerted cycloaddition even with highly electron‑deficient dienophiles [1]. This mechanistic fidelity ensures that the stereochemical information encoded in the diene and dienophile is fully transferred to the cyclohexene product.

Controlled Cationic Polymerization for Defined Macromolecular Architecture

When soluble poly(1‑methoxybutadiene) with controllable molecular weight and tunable microstructure is required, 1‑methoxy‑1,3‑butadiene is uniquely suited. Using SnCl₄ or GaCl₃ with HCl and a weak Lewis base such as tetrahydrofuran, the polymerization proceeds in a controlled manner with linear Mₙ‑conversion dependence and 4,1/4,3‑structure ratios up to 96/4 [2]. Alternative methoxybutadiene isomers lack this controlled polymerization behavior, making 1‑methoxy‑1,3‑butadiene the monomer of choice for precision polymer synthesis.

Spontaneous Alternating Copolymerization with Electrophilic Olefins

For the preparation of alternating copolymers without an external initiator, 1‑methoxy‑1,3‑butadiene offers a distinct advantage. At ambient temperature, it undergoes spontaneous copolymerization with electrophilic olefins such as fumaronitrile and maleic anhydride via a diradical initiation pathway [3]. This dual reactivity—simultaneous Diels–Alder cycloaddition and copolymerization—is absent in 1,1‑dimethoxy‑1,3‑butadiene and enables the synthesis of hybrid polymer architectures that cannot be accessed with other methoxybutadiene derivatives.

Synthetic Routes Requiring Ortho‑Selective Diels–Alder Adducts with Acrolein

When the synthetic target demands an ortho‑substituted cyclohexene derivative, 1‑methoxy‑1,3‑butadiene delivers the required regioselectivity. Its reaction with acrolein favors the ortho cycloadduct over the meta product, a preference substantiated by both computational DFT studies and frontier molecular orbital analysis [4]. Substitution with 2‑methoxy‑1,3‑butadiene would alter the frontier orbital coefficients at the diene termini, yielding a different regiochemical outcome and jeopardizing synthetic route reliability.

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